

Commercial availability of 2-(Trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Trifluoromethyl)isonicotinonitrile**

Cat. No.: **B1394911**

[Get Quote](#)

An In-Depth Technical Guide to **2-(Trifluoromethyl)isonicotinonitrile**: Commercial Availability, Applications, and Experimental Considerations

Introduction

2-(Trifluoromethyl)isonicotinonitrile, with CAS Number 916210-02-1, is a fluorinated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery.^{[1][2]} The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine scaffold profoundly alters the physicochemical properties of resulting molecules.^{[3][4][5]} The high electronegativity and steric bulk of the CF₃ group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the pyridine nitrogen, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.^{[3][4][6]} This guide provides a comprehensive overview of the commercial availability, key applications, and essential technical protocols for researchers and drug development professionals working with this versatile intermediate.

Physicochemical Properties

Understanding the fundamental properties of **2-(Trifluoromethyl)isonicotinonitrile** is crucial for its effective use in synthesis and process development.

Property	Value	Source
CAS Number	916210-02-1	[1]
Molecular Formula	C ₇ H ₃ F ₃ N ₂	[1] [2]
Molecular Weight	172.11 g/mol	[1]
IUPAC Name	2-(trifluoromethyl)pyridine-4-carbonitrile	[7]
Synonyms	4-Cyano-2-(trifluoromethyl)pyridine, 2-Trifluoromethylisonicotinonitrile	[1] [8]
Boiling Point	186.4±35.0 °C (Predicted)	[1]
Density	1.37±0.1 g/cm ³ (Predicted)	[1]
Appearance	Light yellow liquid or solid	[1]
Storage Temperature	2-8°C	[1]

Commercial Availability

2-(Trifluoromethyl)isonicotinonitrile is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. Purity levels are typically high, ensuring reliability in synthetic applications.

Supplier	Product/Catalog Number	Notes
AK Scientific, Inc.	5422AC	For research and development use. [7]
Allfluoro Pharmaceutical Co. Ltd.	APC11884752	
Angene International Limited	AGN-PC-0WAKHK	
Indofine Chemical Co, Inc.	08-9294	
Hangzhou MolCore BioPharmatech	MC430073	
Toronto Research Chemicals (TRC)	T899000	Available in small quantities (e.g., 5mg, 10mg). [1]
Apollo Scientific	PC49309	Typically offered at ≥95% purity. [1]
Frontier Specialty Chemicals	T14098	

This table is not exhaustive but represents a selection of known suppliers. Pricing and availability are subject to change and should be verified with the respective vendors.[\[1\]](#)[\[8\]](#)

Core Applications in Drug Discovery and Organic Synthesis

The trifluoromethylpyridine motif is a privileged structure in numerous agrochemical and pharmaceutical agents.[\[6\]](#)[\[9\]](#) **2-(Trifluoromethyl)isonicotinonitrile** serves as a versatile precursor for a wide range of more complex molecules. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, providing multiple avenues for molecular elaboration.

Key Synthetic Transformations:

- Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6), another crucial building block

for amide bond formation.[10][11]

- Reduction to Amine: The nitrile can be reduced to form the corresponding aminomethylpyridine, introducing a key basic handle for structure-activity relationship (SAR) studies.
- Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, expanding the chemical space accessible from this intermediate.

The electron-withdrawing nature of both the nitrile and the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution at specific positions. This electronic profile is a key consideration for synthetic planning.

Experimental Protocol: Hydrolysis to 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a representative hydrolysis of the nitrile group to a carboxylic acid, a common and foundational step in leveraging this building block.

Objective: To synthesize 2-(Trifluoromethyl)isonicotinic acid from **2-(Trifluoromethyl)isonicotinonitrile** via acid-catalyzed hydrolysis.

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add **2-(Trifluoromethyl)isonicotinonitrile** (1.0 eq).
- Acid Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 10-15 eq). The use of a strong acid is necessary to protonate the nitrile nitrogen, facilitating nucleophilic attack by water. The excess ensures the reaction goes to completion.
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C). The elevated temperature provides the necessary activation energy for the hydrolysis, which proceeds through an intermediate amide.

- Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is fully consumed.
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Adjust the pH of the solution to the isoelectric point of the product (typically pH 2-3) using a suitable base (e.g., concentrated NaOH solution). This will cause the carboxylic acid to precipitate out of the aqueous solution.
 - Collect the resulting solid precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove any residual salts.
 - Dry the product under vacuum to yield 2-(Trifluoromethyl)isonicotinic acid.

Causality: The choice of a strong acid and heat is critical for overcoming the stability of the carbon-nitrogen triple bond. The workup procedure relies on the pH-dependent solubility of the carboxylic acid product, allowing for its selective precipitation and isolation.

Workflow for the hydrolysis of 2-(Trifluoromethyl)isonicotinonitrile.

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrolysis of **2-(Trifluoromethyl)isonicotinonitrile**.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling **2-(Trifluoromethyl)isonicotinonitrile**.

- Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[8]
- Precautionary Statements:
 - Prevention: Wash hands and any exposed skin thoroughly after handling.[7][12] Wear protective gloves, clothing, eye, and face protection.[7][12] Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][12]
 - Response:
 - IF ON SKIN: Wash with plenty of soap and water.[7][13]
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
 - IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [12][13]
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] All handling should be performed inside a certified chemical fume hood.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7][12][13] The recommended storage temperature is often between 2-8°C.[1]

Conclusion

2-(Trifluoromethyl)isonicotinonitrile is a commercially accessible and highly valuable reagent for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique electronic and steric properties, derived from the trifluoromethyl group, make it an attractive starting point for the design of novel bioactive molecules. A thorough

understanding of its properties, safe handling procedures, and synthetic utility enables researchers to effectively incorporate this powerful building block into their drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Trifluoromethyl-isonicotinonitrile | 916210-02-1 [chemicalbook.com]
- 2. PubChemLite - 2-(trifluoromethyl)isonicotinonitrile (C7H3F3N2) [pubchemlite.lcsb.uni.lu]
- 3. nbinfo.com [nbinfo.com]
- 4. jelsciences.com [jelsciences.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 2-(Trifluoromethyl)isonicotinonitrile | CAS 916210-02-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. 2-(Trifluoromethyl)isonicotinic acid [oakwoodchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Commercial availability of 2-(Trifluoromethyl)isonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394911#commercial-availability-of-2-trifluoromethyl-isonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com